molecular formula C14H14N2O5S B2755130 N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide CAS No. 448201-69-2

N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide

Cat. No.: B2755130
CAS No.: 448201-69-2
M. Wt: 322.34
InChI Key: BMHOAIZSWUPDJF-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide, also known as EPNB, is a sulfonamide compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research.

Scientific Research Applications

Synthesis and Characterization

  • A new sulfonamide molecule was synthesized and characterized, providing insights into the structure and reactivity of such compounds through computational and spectroscopic methods (Murthy et al., 2018). This research highlights the versatility of nitrobenzenesulfonamides in the preparation of secondary amines, showcasing their role in organic synthesis and potential applications in drug design.

Enzyme Inhibition Studies

  • N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their enzyme inhibition potential, revealing compounds with significant inhibitory activities against acetylcholinesterase (AChE) and α-glucosidase (Riaz, 2020). This finding suggests potential therapeutic applications for diseases where enzyme inhibition is beneficial, such as Alzheimer's disease and diabetes.

Reaction Kinetics and Mechanisms

  • The kinetics of reactions involving nitrobenzenesulfonamide derivatives were explored, including studies on ethoxylation processes under phase-transfer catalysis conditions (Wang & Rajendran, 2007). Such research aids in understanding the reactivity and potential applications of these compounds in organic synthesis.

Antitumor Activities and Drug Development

  • Research into the structure and gene expression relationship of antitumor sulfonamides, including derivatives of N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide, has provided valuable insights into their mechanism of action and potential as anticancer agents (Owa et al., 2002). This includes the identification of compounds that disrupt tubulin polymerization or affect cell cycle progression, highlighting the therapeutic potential of these molecules.

Photoreactive Compounds for Biological Applications

  • Studies on the use of nitrobenzenesulfonamides as photoreagents for protein crosslinking and affinity labeling demonstrate the utility of these compounds in biochemical research, providing tools for the study of protein interactions and functions (Jelenc et al., 1978).

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-2-21-13-8-6-11(7-9-13)15-22(19,20)14-5-3-4-12(10-14)16(17)18/h3-10,15H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHOAIZSWUPDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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